
Gemopatrilat
Overview
Description
Gemopatrilat is a potent dual-acting vasopeptidase inhibitor developed by Bristol-Myers Squibb, targeting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). These enzymes regulate blood pressure and fluid balance: ACE converts angiotensin I to the vasoconstrictor angiotensin II, while NEP degrades natriuretic peptides (e.g., ANP, BNP) that promote vasodilation and sodium excretion. Dual inhibition enhances cardiovascular benefits by reducing vasoconstriction and enhancing vasodilation simultaneously .
Preparation Methods
The synthesis of BMS-189921 involves several steps. One method starts with (S)-6-hydroxy-2-phthalimidohexanoic acid, which is converted to its benzyl ester. This intermediate undergoes Swern oxidation followed by reaction with methyltitanium trichloride to introduce a methyl group. The resulting compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form the azide .
Industrial production methods for BMS-189921 are not widely documented, but the synthesis typically involves enantioselective processes to ensure the correct stereochemistry of the final product .
Chemical Reactions Analysis
BMS-189921 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Substitution: Substitution reactions can replace one functional group with another, often using reagents like alkyl halides or acyl chlorides
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
BMS-189921 has been extensively studied for its potential therapeutic applications. In medicine, it has been investigated for treating hypertension and heart failure due to its dual inhibition of angiotensin-converting enzyme and neutral endopeptidase. This dual action helps in reducing blood pressure and improving heart function .
In biological research, BMS-189921 has been used to study the PI3-kinase signaling pathway in vascular smooth muscle cells. It has been shown to activate this pathway, promoting nitric oxide production and vasorelaxation .
Mechanism of Action
BMS-189921 exerts its effects by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, BMS-189921 reduces the production of angiotensin II, leading to vasodilation and reduced blood pressure .
Neutral endopeptidase degrades natriuretic peptides, which are involved in regulating blood volume and pressure. Inhibiting this enzyme increases the levels of natriuretic peptides, promoting natriuresis and diuresis, further contributing to blood pressure reduction .
Comparison with Similar Compounds
Comparison with Omapatrilat
Omapatrilat, another dual ACE/NEP inhibitor, advanced to Phase III trials but was discontinued due to angioedema risk (3.5% incidence vs. 0.5% for ACE inhibitors alone) .
Mechanistic Differences :
- Omapatrilat’s stronger NEP inhibition may exacerbate bradykinin accumulation, a key contributor to angioedema. This compound’s lower NEP affinity (305 nM vs. 11 nM) might reduce this risk, though clinical data are pending .
Comparison with Sampatrilat
Sampatrilat demonstrated cardioprotective effects in chronic heart failure models, improving cardiac remodeling and function in rats .
Key Insight :
Sampatrilat’s failure underscores the difficulty in translating preclinical benefits to humans. This compound’s consistent metabolic profile across species may improve translational predictability .
Comparison with Alatrioprilat and Other Dual Inhibitors
Alatrioprilat and Ilepatril (AVE7688) are structurally related inhibitors with overlapping targets:
- Alatrioprilat : Potent ACE/NEP inhibitor but associated with neurogenic inflammation in animal models .
- Ilepatril (AVE7688) : Showed efficacy in diabetic neuropathy but faced discontinuation due to off-target effects .
Structural Class :
this compound belongs to the azepine-proline derivative class , sharing a backbone with Omapatrilat but differing in side-chain modifications that alter protein binding and metabolism .
Biological Activity
Gemopatrilat, also known as BMS-189921, is a potent vasopeptidase inhibitor that has garnered attention for its potential therapeutic applications in treating hypertension and heart failure. This compound acts by inhibiting both angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), which are critical enzymes involved in cardiovascular regulation.
This compound functions primarily by inhibiting the degradation of natriuretic peptides and bradykinin, leading to vasodilation and improved renal function. The dual inhibition of ACE and NEP enhances the levels of these peptides, which promotes natriuresis and diuresis, thereby lowering blood pressure.
Pharmacokinetics
Research indicates that this compound is rapidly absorbed after oral administration, with an estimated bioavailability of 49% in humans. The pharmacokinetic profile shows that it has a large volume of distribution (approximately 2500 liters) and exhibits a prolonged terminal-phase decline in plasma concentration due to reversible disulfide linkages with plasma proteins .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | 49% |
Volume of Distribution | 2500 L |
Terminal Half-Life | Prolonged |
Major Metabolites | S-methylation products |
Inhibition Potency
This compound's potency as an inhibitor is reflected in its IC50 values:
- ACE: 3.6 nM
- NEP: 305 nM
These values indicate that this compound is significantly more effective at inhibiting ACE compared to NEP, suggesting a strong potential for cardiovascular benefits through its mechanism of action .
Clinical Trials
-
Phase II Trials:
- A study involving patients with chronic heart failure demonstrated that this compound led to significant improvements in functional status and left ventricular ejection fraction compared to standard ACE inhibitors. However, it was noted that side effects were more pronounced than those seen with single enzyme inhibitors .
- Hypertensive Models:
In Vivo Studies
In vivo studies have shown that a single oral dose of this compound effectively inhibits plasma ACE activity and increases urinary excretion of atrial natriuretic peptide (ANP), demonstrating its pharmacodynamic effects on natriuretic pathways .
Q & A
Basic Research Questions
Q. What are the primary molecular targets and mechanisms of action of Gemopatrilat in preclinical models?
- Methodological Answer : Investigate mechanisms using in vitro binding assays (e.g., receptor affinity studies) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling. Validate targets via knockout/knockdown experiments in cell lines or animal models. Cross-reference results with transcriptomic or proteomic datasets to identify downstream pathways .
Q. How is this compound synthesized, and what analytical methods ensure purity and stability?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or mass spectrometry (MS) for purity assessment. Stability studies under varying pH, temperature, and light conditions (ICH guidelines) should be conducted, with degradation products characterized via nuclear magnetic resonance (NMR) .
Q. What standard preclinical models are used to evaluate this compound’s efficacy and toxicity?
- Methodological Answer : Employ rodent models (e.g., hypertensive rats) for efficacy, with dose-response curves and histopathological analyses. Toxicity screening includes acute/chronic dosing in two species (rodent and non-rodent), followed by organ-specific biomarker assessments (e.g., renal/hepatic function) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different preclinical studies?
- Methodological Answer : Conduct a meta-analysis of existing studies, adjusting for variables like dosage, model specificity, and endpoint measurements. Use sensitivity analysis to identify confounding factors (e.g., genetic variability in animal strains) .
- Example Table :
Study | Model System | Dosage (mg/kg) | Efficacy (%) | Confounding Factors |
---|---|---|---|---|
A | SHR Rats | 10 | 75 | High sodium diet |
B | Dahl Rats | 20 | 50 | Age-related variability |
Q. What experimental design strategies optimize dose-ranging studies for this compound while minimizing animal use?
- Methodological Answer : Implement adaptive trial designs (e.g., Bayesian methods) to dynamically adjust dosing groups. Use factorial designs to test multiple variables (e.g., dose frequency, formulation) simultaneously. Validate with pharmacokinetic modeling to predict efficacy thresholds .
Q. How should researchers address reproducibility challenges in this compound’s hemodynamic effects across laboratories?
- Methodological Answer : Standardize protocols for blood pressure measurement (e.g., telemetry vs. tail-cuff methods) and environmental controls (e.g., circadian rhythms, diet). Publish raw data and statistical code to enable cross-lab validation .
Q. What statistical frameworks are appropriate for analyzing time-dependent responses to this compound in longitudinal studies?
- Methodological Answer : Apply mixed-effects models to account for inter-individual variability. Use survival analysis for time-to-event endpoints (e.g., onset of adverse effects). Pair with machine learning (e.g., random forests) to identify predictive biomarkers .
Q. Ethical and Methodological Considerations
Q. How can researchers ensure ethical compliance when using human-derived data in this compound research?
- Methodological Answer : Adhere to IRB protocols for retrospective data usage. Anonymize patient datasets and obtain informed consent for prospective studies. Clearly distinguish between public-domain data and restricted clinical trial data in publications .
Q. What strategies mitigate bias in literature reviews assessing this compound’s therapeutic potential?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use tools like ROBVIS to assess risk of bias in included studies. Include gray literature (e.g., conference abstracts) and preprints while acknowledging their limitations .
Q. Data Presentation and Reproducibility
Q. How should conflicting in vitro and in vivo data on this compound’s off-target effects be reported?
- Methodological Answer : Use dual-axis plots to juxtapose in vitro IC50 values and in vivo adverse event rates. Discuss discrepancies in the context of model limitations (e.g., cell line specificity vs. systemic effects in animals). Provide raw data in supplementary materials .
Q. Guidelines for Citing Evidence
- Tables/Figures : Number sequentially, with titles and footnotes explaining abbreviations or statistical methods .
- Data Reproducibility : Include detailed protocols for critical experiments (e.g., buffer compositions, instrument settings) .
- Ethical Compliance : Declare conflicts of interest and data-sharing restrictions in the "Methods" section .
Properties
CAS No. |
160135-92-2 |
---|---|
Molecular Formula |
C19H26N2O4S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(6S)-2,2-dimethyl-7-oxo-6-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
InChI Key |
YRSVDSQRGBYVIY-GJZGRUSLSA-N |
SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Isomeric SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)S)C |
Canonical SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Gemopatrilat; BMS 189921; BMS-189921; BMS189921. |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.